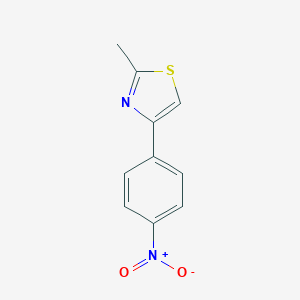

2-Methyl-4-(4-nitrophenyl)thiazole

Descripción

Context within Thiazole (B1198619) Heterocyclic Chemistry

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. nih.gov This structural motif is a cornerstone in medicinal chemistry, being a core component of numerous biologically active compounds, including some approved drugs. nih.govmdpi.com The presence of both an electron-donating sulfur atom and an electron-accepting nitrogen atom imparts a distinct reactivity and allows for diverse functionalization. mdpi.com The Hantzsch thiazole synthesis, a classic organic reaction involving the condensation of an α-haloketone with a thioamide, is a common and efficient method for constructing the thiazole ring system. synarchive.comresearchgate.net This synthetic versatility allows for the introduction of various substituents onto the thiazole core, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com

Significance of the 4-(4-Nitrophenyl) Moiety in Thiazole Derivatives

The presence of a 4-nitrophenyl group at the 4-position of the thiazole ring is a significant feature of the title compound. The nitro group is a strong electron-withdrawing group, which can profoundly influence the electronic properties of the entire molecule. nih.gov This electronic modulation can impact the compound's reactivity, its potential to engage in intermolecular interactions such as hydrogen bonding and π-π stacking, and consequently, its biological activity. nih.gov In various studies on related thiazole derivatives, the presence of a nitrophenyl moiety has been associated with a range of biological effects, including antimicrobial and anticancer activities. nih.govresearchgate.net For instance, the analysis of antimicrobial activity in a series of 2,4-disubstituted thiazoles indicated that the presence of a nitro group at the para position of the phenyl ring significantly improved antimicrobial activity. researchgate.net

Overview of Research Trajectories for 2-Methyl-4-(4-nitrophenyl)thiazole

The primary research trajectory for this compound appears to be its utilization as a synthetic intermediate. Its chemical structure makes it a valuable precursor for the synthesis of more complex molecules with potential biological activities. While direct and extensive biological studies on this compound itself are not widely reported in the literature, its structural components suggest potential avenues for investigation. The combination of the established biological relevance of the thiazole core and the electronic influence of the nitrophenyl group makes it a candidate for screening in various biological assays.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAZKNRYIMHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186772 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33102-81-7 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 4 Nitrophenyl Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in 2-Methyl-4-(4-nitrophenyl)thiazole is an aromatic system with a unique distribution of electron density, which influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Substitution Pathways at the Thiazole Core

The thiazole ring is generally considered an electron-rich heterocycle, making it amenable to electrophilic substitution. The position of substitution is directed by the existing substituents. The 2-methyl group is an electron-donating group, which activates the thiazole ring towards electrophilic attack, primarily at the C5 position. Conversely, the 4-(4-nitrophenyl) group is strongly electron-withdrawing, deactivating the ring, particularly at positions ortho and para to its point of attachment.

In the case of this compound, the C5 position is the most likely site for electrophilic attack due to the directing effect of the C2-methyl group. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination would be expected to yield 5-bromo-2-methyl-4-(4-nitrophenyl)thiazole.

Table 1: Predicted Electrophilic Substitution Reactions on this compound

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂/FeBr₃ | 5-Bromo-2-methyl-4-(4-nitrophenyl)thiazole |

| Nitration | HNO₃/H₂SO₄ | 2-Methyl-5-nitro-4-(4-nitrophenyl)thiazole |

| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |

Nucleophilic Addition Reactions at the Thiazole Core

While the thiazole ring is generally electron-rich, the presence of the strongly electron-withdrawing 4-nitrophenyl group at the C4 position can render the ring susceptible to nucleophilic attack under certain conditions. The C2 carbon of the thiazole ring is the most electron-deficient position and, therefore, the most likely site for nucleophilic addition.

Strong nucleophiles can attack the C2 position, leading to ring-opening or substitution reactions, particularly if the thiazole nitrogen is quaternized, which further enhances the electrophilicity of the ring carbons. However, direct nucleophilic addition to the thiazole core of this compound is less common than reactions involving the other functional groups.

Transformations Involving the Nitro Group

The nitro group of the 4-nitrophenyl substituent is a key site of chemical reactivity, primarily undergoing reduction to an amino group, which is a synthetically valuable transformation.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group to form 2-Methyl-4-(4-aminophenyl)thiazole is a common and important reaction. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a widely used method. Chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) in acetic acid are also effective for this conversion. nih.gov The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product |

| H₂/Pd-C | Ethanol, Room Temperature | 2-Methyl-4-(4-aminophenyl)thiazole |

| SnCl₂·2H₂O | Ethanol, Reflux | 2-Methyl-4-(4-aminophenyl)thiazole |

| Fe/HCl | Ethanol/Water, Reflux | 2-Methyl-4-(4-aminophenyl)thiazole |

| Na₂S₂O₄ | Water/Methanol, Reflux | 2-Methyl-4-(4-aminophenyl)thiazole |

Mechanistic Investigations of Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. mdpi.com The generally accepted mechanism involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO). This is followed by further reduction to a hydroxylamino group (R-NHOH). Finally, the hydroxylamino intermediate is reduced to the corresponding amino group (R-NH₂). mdpi.comarkat-usa.org

The stepwise reduction can be represented as follows:

R-NO₂ → [R-NO₂⁻˙] → R-NO → R-NHOH → R-NH₂

Under controlled conditions, it is sometimes possible to isolate the intermediate nitroso or hydroxylamino compounds. The exact mechanism and the rate-determining step can vary depending on the specific reducing agent and reaction conditions employed. arkat-usa.org

Reactivity of the Methyl Group at Position 2

The methyl group at the C2 position of the thiazole ring is activated by the adjacent ring nitrogen and can participate in various condensation reactions. The protons on this methyl group are acidic enough to be removed by a base, generating a nucleophilic carbanion.

This nucleophilic intermediate can then react with electrophiles, most notably aldehydes, in what is known as a Knoevenagel condensation. researchgate.netnih.gov For example, in the presence of a base like piperidine (B6355638) or pyridine (B92270), the 2-methyl group of this compound can condense with aromatic aldehydes, such as benzaldehyde, to form a styryl-substituted thiazole derivative. This reaction is a valuable method for extending the conjugation of the molecule and synthesizing new derivatives with potentially interesting photophysical or biological properties.

Table 3: Representative Knoevenagel Condensation of 2-Methylthiazole (B1294427) Derivatives

| Aldehyde | Base | Product |

| Benzaldehyde | Piperidine | 2-(2-Phenylethenyl)-4-(4-nitrophenyl)thiazole |

| 4-Methoxybenzaldehyde | Piperidine | 2-[2-(4-Methoxyphenyl)ethenyl]-4-(4-nitrophenyl)thiazole |

| 4-Nitrobenzaldehyde | Piperidine | 2-[2-(4-Nitrophenyl)ethenyl]-4-(4-nitrophenyl)thiazole |

Oxidation Reactions of the Methyl Moiety

The methyl group at the 2-position of the thiazole ring is susceptible to oxidation by various reagents, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids. The course of the oxidation is dependent on the choice of the oxidizing agent and the reaction conditions.

Common oxidizing agents such as selenium dioxide (SeO₂) and potassium permanganate (B83412) (KMnO₄) are known to effectively oxidize methyl groups on heterocyclic rings. nih.govmasterorganicchemistry.comadichemistry.com In the case of this compound, treatment with a mild oxidizing agent like selenium dioxide would be expected to yield 2-formyl-4-(4-nitrophenyl)thiazole. The reaction, often referred to as the Riley oxidation, proceeds via an ene reaction followed by a dtic.milnih.gov-sigmatropic rearrangement. adichemistry.comwikipedia.org More vigorous oxidation, for instance with hot potassium permanganate, would likely lead to the formation of the corresponding carboxylic acid, 4-(4-nitrophenyl)thiazole-2-carboxylic acid. masterorganicchemistry.com The strong electron-withdrawing nature of the 4-nitrophenyl group may influence the reactivity of the methyl group, potentially requiring harsher conditions for oxidation compared to analogous compounds with electron-donating or neutral substituents on the phenyl ring.

Table 1: Plausible Oxidation Reactions of the Methyl Moiety of this compound

| Reagent | Expected Major Product | Reaction Conditions |

| Selenium Dioxide (SeO₂) | 2-Formyl-4-(4-nitrophenyl)thiazole | Inert solvent (e.g., dioxane), heating |

| Potassium Permanganate (KMnO₄) | 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | Aqueous solution, heating, basic or acidic medium |

Derivatization via Methyl Group Functionalization

The functionalization of the methyl group opens up a plethora of possibilities for derivatization, allowing for the introduction of various pharmacophores or reactive handles. A common strategy involves the initial halogenation of the methyl group to form a 2-(halomethyl) derivative, which can then undergo nucleophilic substitution reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could yield 2-(bromomethyl)-4-(4-nitrophenyl)thiazole. This versatile intermediate can then be reacted with a wide range of nucleophiles.

Alternatively, the aldehyde obtained from the oxidation of the methyl group serves as a valuable precursor for further modifications. For example, it can undergo condensation reactions with active methylene (B1212753) compounds, or be converted into an oxime, hydrazone, or other related derivatives. The resulting alcohol from a controlled reduction of the aldehyde or the carboxylic acid can be esterified or etherified to introduce further diversity.

Table 2: Potential Derivatization Reactions via Methyl Group Functionalization

| Functionalized Intermediate | Reagent/Reaction Type | Expected Derivative Class |

| 2-(Bromomethyl)-4-(4-nitrophenyl)thiazole | Amines, Alcohols, Thiols | 2-(Aminomethyl)-, 2-(Alkoxymethyl)-, 2-(Thiomethyl)- derivatives |

| 2-Formyl-4-(4-nitrophenyl)thiazole | Hydroxylamine | 2-(Hydroxyiminomethyl)-4-(4-nitrophenyl)thiazole (Oxime) |

| 2-Formyl-4-(4-nitrophenyl)thiazole | Hydrazine derivatives | Hydrazone derivatives |

| 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | Alcohols/Acid catalyst | Ester derivatives |

| 4-(4-Nitrophenyl)thiazole-2-carboxylic acid | Thionyl chloride, then Amines | Amide derivatives |

Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, heat, and pH. The presence of the nitroaromatic group suggests potential susceptibility to degradation under certain conditions.

Thermal Stability: Heterocyclic compounds, including those containing a thiazole ring, can exhibit high thermal stability. For instance, some nitrogen-rich heterocyclic esters have been shown to be thermally stable up to 250 °C. nih.govmdpi.com The thermal decomposition of nitroaromatic compounds often proceeds via complex radical mechanisms, with the initial step frequently being the homolytic cleavage of the C-NO₂ bond. dtic.mildtic.mil At elevated temperatures, the decomposition of this compound would likely involve the fragmentation of both the thiazole ring and the nitrophenyl moiety, leading to the formation of various gaseous products such as nitrogen oxides, carbon oxides, and sulfur-containing compounds. nih.gov

Photochemical Degradation: Nitroaromatic compounds are known to undergo photochemical degradation upon exposure to UV radiation. nih.govrsc.org The photolysis of nitroaromatic compounds in aqueous solutions can lead to the formation of various photoproducts, including nitrophenols and other oxygenated species. nih.gov The degradation often involves the generation of reactive oxygen species. Therefore, it is plausible that this compound could degrade under prolonged exposure to sunlight, particularly in aqueous environments. The primary degradation pathway would likely be initiated by the excitation of the nitro group, potentially leading to the cleavage of the C-N bond or reactions involving the thiazole ring.

Chemical Stability: The stability of the compound in acidic and basic media would depend on the reactivity of the thiazole ring and the substituents. The thiazole ring is generally stable under moderately acidic and basic conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis or ring-opening reactions. The nitro group can also be susceptible to reduction under specific conditions, for example, by certain metals in acidic media, to yield the corresponding amino derivative.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 4 Nitrophenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, the precise arrangement of atoms within the 2-Methyl-4-(4-nitrophenyl)thiazole molecule can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the methyl group, the thiazole (B1198619) ring, and the 4-nitrophenyl group.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position of the thiazole ring are chemically equivalent and should appear as a sharp singlet. Based on related 2-methylthiazole (B1294427) structures, this signal is anticipated in the upfield region of the aromatic spectrum.

Thiazole Proton (H-5): The thiazole ring contains a single proton at the C5 position. This proton is expected to appear as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring. In similar thiazole systems, this proton signal is often found in the range of 7.0-8.0 ppm.

4-Nitrophenyl Protons: The 4-nitrophenyl group presents a classic AA'BB' system due to the symmetrical disubstitution on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitro group (-NO₂) deshields the aromatic protons. Consequently, two doublets are expected. The protons ortho to the nitro group (H-3' and H-5') are shifted further downfield compared to the protons meta to the nitro group (H-2' and H-6'). For compounds containing a 4-nitrophenyl moiety, these aromatic protons typically resonate at approximately 8.0-8.3 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (-CH₃) | ~2.3 - 2.8 | Singlet |

| Thiazole (C5-H) | ~7.5 - 8.0 | Singlet |

| Nitrophenyl (Ar-H) | ~8.0 - 8.4 | Doublet (AA'BB') |

Note: The chemical shifts are estimates based on analogous structures reported in the literature. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

Methyl Carbon (-CH₃): This carbon will appear in the aliphatic region, typically at the most upfield position.

Thiazole Carbons (C2, C4, C5): The spectrum will show three signals for the thiazole ring carbons. The C2 carbon, bonded to the nitrogen and sulfur atoms and the methyl group, and the C4 carbon, bonded to the nitrophenyl group, are expected to be significantly downfield. The C5 carbon, bonded to a hydrogen atom, will likely appear at a more intermediate chemical shift within the aromatic/heteroaromatic region.

Nitrophenyl Carbons: Six signals are expected for the carbons of the 4-nitrophenyl ring. The carbon atom attached to the nitro group (C4') is typically shifted downfield due to the group's strong electron-withdrawing effect. The carbon atom attached to the thiazole ring (C1') will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region, generally between 120 and 140 ppm. For example, in a related structure, the aromatic carbons of a benzene ring attached to a thiazole were observed between 125.2 to 147.9 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~15 - 20 |

| Thiazole C5 | ~110 - 120 |

| Nitrophenyl CH (C2', C3', C5', C6') | ~124 - 130 |

| Nitrophenyl C-NO₂ (C4') | ~145 - 150 |

| Thiazole C4 | ~150 - 155 |

| Nitrophenyl C-Thiazole (C1') | ~135 - 142 |

| Thiazole C2 | ~165 - 170 |

Note: The chemical shifts are estimates based on analogous structures reported in the literature. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The key functional groups in this compound that can be identified using IR spectroscopy include the nitro group, the aromatic C-H bonds, the thiazole ring, and the methyl group C-H bonds.

Nitro Group (NO₂): The nitro group gives rise to two strong and characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration is found in the 1300-1370 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and thiazole rings are expected to appear as a series of absorptions in the region of 3000-3100 cm⁻¹.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring typically produce absorption bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group are expected just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) |

| Nitro Group | Asymmetric Stretch | 1500 - 1560 |

| Nitro Group | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Thiazole Ring | C=N, C=C Stretch | 1450 - 1600 |

| Methyl Group | C-H Stretch | 2850 - 2960 |

Note: The frequencies are estimates based on typical values for these functional groups.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The study of the fragmentation of this compound reveals several key pathways.

Prominent fragment ions result from:

The elimination of a nitro radical (•NO₂) and a neutral nitric oxide molecule (NO).

A 1,2-cleavage of the thiazole ring, which leads to the formation of a phenoxythiirene ion.

Subsequent cleavage of this phenoxythiirene ion, which produces the common ions [C₇H₅]⁺ and [C₅H₃]⁺.

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

| Fragment Ion | Proposed Origin |

| [M - NO₂]⁺ | Elimination of a nitro radical from the molecular ion |

| [M - NO]⁺ | Elimination of a nitric oxide molecule from the molecular ion |

| Phenoxythiirene ion | 1,2-cleavage of the thiazole ring |

| [C₇H₅]⁺ | Cleavage of the phenoxythiirene ion |

| [C₅H₃]⁺ | Cleavage of the phenoxythiirene ion |

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation than EI, often providing a clearer indication of the molecular weight through a prominent protonated molecular ion [M+H]⁺. While detailed CI fragmentation data for this compound is not extensively reported, the technique has been successfully used to determine the structure of its anaerobic microsomal nitroreduction product, 2-methyl-4-(4-aminophenyl)thiazole. This demonstrates the utility of CI-MS in analyzing the parent compound and its metabolites, where preserving the molecular ion is crucial for identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unequivocal confirmation of its elemental composition. For this compound, the molecular formula has been established as C₁₀H₈N₂O₂S.

The exact mass of a compound is a calculated value based on the most abundant isotopes of its constituent elements. In the case of this compound, the theoretical exact mass is calculated to be 220.03064868 Da. Experimental determination of the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) using HRMS provides a measured value that can be compared to the calculated value. A study reporting the synthesis of this compound found the experimental m/z value for the [M+H]⁺ ion to be 222.0404. This close correlation between the calculated and found mass values serves as a definitive confirmation of the compound's elemental composition and molecular weight.

| Parameter | Value |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Calculated Exact Mass | 220.03064868 Da |

| Experimental [M+H]⁺ | 222.0404 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophoric system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties in the solid state.

Currently, a specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed scientific literature. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available. Such a study would be invaluable for elucidating the planarity of the molecule, the conformation of the substituent groups, and the nature of the intermolecular forces, such as π-π stacking or hydrogen bonding, that govern the crystal packing. The crystal structure of a related compound, 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, reveals that the nitrophenyl ring is nearly coplanar with the central heterocyclic ring, and the crystal packing is influenced by C—H⋯N hydrogen bonds and π–π stacking interactions. nih.gov It is plausible that this compound would exhibit similar structural features in its crystalline form.

Computational Chemistry and Quantum Mechanical Analysis of 2 Methyl 4 4 Nitrophenyl Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. materialsciencejournal.org It is a common choice for calculating the properties of organic molecules due to its balance of accuracy and computational cost. researchgate.netniscpr.res.inbohrium.com

Geometry Optimization and Molecular Parameters

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial molecular parameters like bond lengths, bond angles, and dihedral angles. For thiazole (B1198619) derivatives, DFT calculations, often using basis sets like 6-311G(d,p) or cc-pVTZ, are performed to obtain these parameters. materialsciencejournal.orgohsu.edu Such an analysis for 2-Methyl-4-(4-nitrophenyl)thiazole would reveal the precise spatial relationship between the thiazole ring, the methyl group, and the nitrophenyl substituent, including the planarity between the two ring systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high reactivity and potential for charge transfer within the molecule. nih.gov For a related compound, (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole, the HOMO-LUMO gap was calculated to be 3.13 eV, with the LUMO primarily located on the nitro-substituted benzene (B151609) ring, indicating its role as the primary electron-accepting part of the molecule. ohsu.edu

Molecular Electrostatic Surface Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In nitrophenyl-containing compounds, the area around the electronegative oxygen atoms of the nitro group typically shows a strong negative potential, while regions around hydrogen atoms are positive. materialsciencejournal.orgresearchgate.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. niscpr.res.in These charges influence many molecular properties, including the dipole moment and electronic structure. The analysis provides a quantitative measure of the electron distribution. In similar molecules, carbon and nitrogen atoms often carry negative charges, while hydrogen atoms are positively charged. niscpr.res.in This charge distribution is crucial for understanding the molecule's reactivity and electrostatic interactions. plos.org

Global Reactivity Parameters (e.g., Hardness, Softness, Electronegativity)

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered hard.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

These descriptors are calculated to compare the stability and reactivity of different molecules. plos.orgdergipark.org.tr For various thiazole derivatives, these parameters have been calculated to correlate theoretical stability with experimental findings. dergipark.org.tr

Theoretical Spectroscopic Simulations

Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). These theoretical spectra are invaluable for interpreting and assigning experimental data. DFT calculations can predict vibrational frequencies (IR) and chemical shifts (NMR). ohsu.edu For the mass spectrometric fragmentation of this compound, prominent ions resulted from the cleavage of the thiazole ring and the loss of the nitro group. nih.gov Theoretical simulations would complement such experimental data by providing a deeper understanding of the underlying molecular structure and bonding.

While the specific data for this compound is not available, the established methodologies described above are routinely applied to its structural analogs, indicating a clear path for future computational investigation of this compound.

Vibrational Frequency Calculations and Assignments

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. For thiazole derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-311++G(d,p). jksus.orgresearchgate.net These theoretical calculations provide vibrational frequencies and their corresponding assignments, which can be compared with experimental data. researchgate.net Due to the systematic overestimation of frequencies by such methods, the calculated values are often scaled for better agreement with experimental results. sapub.org

For a molecule like this compound, the vibrational modes can be assigned to specific functional groups. The characteristic vibrations of the nitro group (NO₂) are particularly important. Theoretical calculations on related compounds containing a 4-nitrophenyl group have assigned the asymmetric and symmetric stretching vibrations of the NO₂ group to frequencies around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. materialsciencejournal.org The C-H stretching vibrations of the phenyl ring are typically predicted in the 3000–3100 cm⁻¹ range. mdpi.com The methyl (CH₃) group attached to the thiazole ring would exhibit characteristic asymmetric and symmetric stretching and bending modes. mdpi.com

The potential energy distribution (PED) is often used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal vibration. jksus.org

Table 1: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in Nitrophenyl-Thiazole Derivatives Based on DFT calculations for structurally related compounds.

| Predicted Frequency Range (cm⁻¹) | Assignment | Type of Vibration |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2914 - 3006 | Methyl C-H | Asymmetric & Symmetric Stretching mdpi.com |

| ~1520 | Nitro (NO₂) | Asymmetric Stretching materialsciencejournal.org |

| ~1345 | Nitro (NO₂) | Symmetric Stretching materialsciencejournal.org |

| 1500 - 1650 | Thiazole Ring | C=N, C=C Stretching mdpi.com |

| 1429 - 1437 | Methyl C-H | Asymmetric Bending mdpi.com |

| 1278 - 1373 | Methyl C-H | Symmetric Bending mdpi.com |

Electronic Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission properties of molecules. materialsciencejournal.org These calculations can determine the maximum absorption wavelength (λmax), oscillator strengths, and the nature of the electronic transitions, such as π→π* or n→π*. materialsciencejournal.orgmdpi.com

For compounds containing a 4-nitrophenylthiazole scaffold, the electronic spectra are dominated by transitions within the conjugated π-system. mdpi.com TD-DFT calculations on a similar compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, predicted an absorption maximum at 357.70 nm in the gas phase. materialsciencejournal.org Studies on other nitrophenyl-thiazole derivatives show absorption in the visible spectrum, with some emitting light in the violet range. nih.gov The transitions are typically characterized as π→π* excitations, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The presence of the electron-withdrawing nitro group significantly influences the energy levels of these frontier orbitals.

Table 2: Predicted Electronic Transition Data for Related Nitrophenyl-Thiazole Compounds Based on TD-DFT calculations.

| Compound Type | Predicted λabs (nm) | Predicted Emission | Nature of Transition |

| Pyran derivative with 2-methyl-4-(4-nitrophenyl) moiety materialsciencejournal.org | 357.70 (Gas Phase) | Not Specified | π→π |

| Pyrazolyl-thiazole with 4-nitrophenyl group nih.gov | Visible Spectrum | Violet | π→π |

| Amino-methyl-nitro-pyridine derivatives mdpi.com | Visible Spectrum | Not Specified | π→π* |

Molecular Docking Studies and Receptor Binding Predictions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a target protein or receptor. biointerfaceresearch.com This method helps in understanding the potential biological activity of a compound by analyzing its binding mode and affinity. Thiazole derivatives, including those with a 4-nitrophenyl substituent, have been docked against various biological targets such as enzymes involved in microbial infections and cancer. mdpi.comnih.gov

For instance, studies on thiazole derivatives have explored their binding to targets like fungal lanosterol (B1674476) 14α-demethylase, tubulin, and carbonic anhydrase. nih.govfarmaciajournal.comrsc.org The results from these simulations provide insights into the structural basis for the molecule's activity and guide the design of more potent derivatives.

Binding Affinity Calculations

A key output of molecular docking is the binding affinity, often expressed as a docking score in kcal/mol or as a predicted inhibition constant (Kᵢ). farmaciajournal.comrsc.org A more negative binding energy indicates a more favorable and stable interaction between the ligand and the protein.

In studies of related compounds, the presence of a 4-nitrophenyl group on the thiazole ring has been shown to contribute effectively to binding. For example, morpholine-based thiazole derivatives featuring a 4-nitrophenyl substitution showed potent inhibitory activity against bovine carbonic anhydrase-II, with one of the most active compounds exhibiting a docking score of -6.102 kcal/mol. rsc.org In a different study, thiazole derivatives designed as tubulin polymerization inhibitors showed free binding energies ranging from -13.88 to -14.50 kcal/mol, which were superior to the reference compound. nih.gov

Table 3: Examples of Calculated Binding Affinities for Related Thiazole Derivatives

| Compound Class | Target Protein | Binding Affinity (Docking Score) | Reference |

| Morpholine-thiazole with 4-nitrophenyl group | Bovine Carbonic Anhydrase-II | -6.102 kcal/mol | rsc.org |

| 2,4-Disubstituted thiazole | Tubulin | -13.88 to -14.50 kcal/mol | nih.gov |

| 2-Methyl-4-salicylamide thiazole derivative | Fungal Lanosterol 14α-demethylase | -8.19 kcal/mol | farmaciajournal.com |

Identification of Key Ligand-Protein Interactions

Molecular docking not only predicts binding affinity but also reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and polar interactions. rsc.org

Investigations into Biological Activities and Pharmacological Mechanisms of 2 Methyl 4 4 Nitrophenyl Thiazole and Its Derivatives

Antimicrobial Activity Research

Derivatives of 2-Methyl-4-(4-nitrophenyl)thiazole have been synthesized and evaluated for their ability to combat microbial growth. Research has covered both antibacterial and antifungal activities, exploring their potency and the molecular pathways they disrupt.

Antibacterial Potency and Mechanism of Action (e.g., MurB enzyme inhibition)

Several studies have highlighted the antibacterial potential of thiazole (B1198619) derivatives containing a nitrophenyl group. For instance, hydrazone-bridged thiazole-pyrrole derivatives, such as 1-Methylpyrrole-2-carboxaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl] hydrazone, have been synthesized and characterized. tandfonline.com Similarly, other research has involved the synthesis of derivatives from 2-amino-4-(4-nitrophenyl)thiazole, which were then screened for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria. researchgate.net

A series of thiazole clubbed 1,3,4-oxadiazole (B1194373) derivatives, including compounds with a nitrophenyl moiety, were evaluated for their antibacterial effects. nih.gov The results indicated that the substitution pattern, particularly the presence of electron-withdrawing groups like the nitro group on the phenyl ring, played a role in the observed antibacterial activity. nih.gov

The mechanism of action for the antibacterial effects of thiazole derivatives has been explored through molecular docking studies. These studies suggest that the inhibition of the UDP-N-acetylenolpyruvylglucosamine reductase (MurB) enzyme is a probable mechanism. mdpi.com The MurB enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. rsc.org Docking studies of certain thiazole derivatives into the E. coli MurB enzyme have shown favorable binding interactions, which are consistent with their observed biological activity, suggesting this enzyme is a likely target. mdpi.com

Antifungal Efficacy and Mechanism of Action (e.g., 14α-lanosterol demethylase inhibition)

The antifungal properties of 4-(4-nitrophenyl)thiazole derivatives have also been a focus of investigation. Compounds derived from 2-amino-4-(4-nitrophenyl)thiazole were tested against several fungal species, including Candida albicans, Saccharomyces cerevisiae, and Candida tropicalis. researchgate.net In one study, a synthesized derivative demonstrated slight antifungal activity against Candida albicans. researchgate.net Another study involving thiazole clubbed 1,3,4-oxadiazoles found that the structural requirements for antifungal activity differed from those for antibacterial action, with one derivative showing particular potency as an antifungal agent. nih.gov

The proposed mechanism for the antifungal activity of these thiazole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase (also known as CYP51). mdpi.com This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol for the integrity of the fungal cell membrane. psu.edu Inhibition of this enzyme disrupts the cell membrane, leading to fungal cell death. psu.edunih.gov Molecular docking studies support this hypothesis, indicating that these thiazole derivatives can fit into the active site of 14α-lanosterol demethylase, which likely accounts for their antifungal effects. mdpi.com

Anticancer and Antiproliferative Research

The anticancer potential of this compound derivatives has been extensively studied through in vitro assessments against various human cancer cell lines, investigations into cell cycle effects, and identification of specific molecular targets.

In Vitro Cytotoxicity Assessments against Human Cancer Cell Lines (e.g., HepG-2, MCF-7, HCT-116, SKNMC, HT-29, Jurkat, MDA-MB-231)

Derivatives containing the 2-methyl-4-nitrophenyl or a 4-nitrophenylthiazole moiety have demonstrated significant cytotoxic effects across a range of human cancer cell lines.

One study synthesized a series of sulfonamide benzoquinazolinones, where the 2-methyl-4-nitrophenyl derivative (compound 13) showed potent activity against the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.40 µM. tandfonline.com Another series of novel sulphonamide-bearing methoxyquinazolinones included a 2-methyl-4-nitrophenyl derivative (compound 16) that exhibited powerful cytotoxic activity against A549 (lung), HepG2 (liver), LoVo (colon), and MCF-7 (breast) cancer cell lines. semanticscholar.org

A 3-nitrophenylthiazolyl derivative (compound 4d) displayed the highest cytotoxic activity against the MDA-MB-231 cell line, with an IC₅₀ value of 1.21 μM, which was comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 1.18 μM). mdpi.com In a different study, a thiazolyl hydrazone derivative, 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole (compound 2), was identified as a promising agent against C6 rat glioma cells with an IC₅₀ of 13.00 μg/mL. researchgate.net Furthermore, a phenylthiazole derivative with a para-nitro group (compound 4c) exhibited the highest cytotoxicity against the SKNMC neuroblastoma cell line (IC₅₀ = 10.8 µM). nih.gov

The table below summarizes the in vitro cytotoxicity of various 4-nitrophenylthiazole derivatives against several human cancer cell lines.

| Derivative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(2-Methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (13) | MDA-MB-231 (Breast) | 0.40 | tandfonline.com |

| 2-(2-((7-Methoxy-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methyl-4-nitrophenyl) acetamide (B32628) (16) | A549 (Lung), HepG2 (Liver), LoVo (Colon), MCF-7 (Breast) | Potent Activity | semanticscholar.org |

| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 | mdpi.com |

| 2-[2-(4-(1H-1,2,4-Triazol-1-yl)benzylidene)hydrazinyl]-4-(4-nitrophenyl)thiazole (2) | C6 (Glioma) | 13.00 µg/mL | researchgate.net |

| N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 | nih.gov |

| Hep-G2 (Liver) | >22.3 | nih.gov | |

| MCF-7 (Breast) | Resistant | nih.gov | |

| Thiazole pyridine (B92270) hybrid with a 4-nitrophenyl group | HepG2 (Liver) | >50 µg/mL | mdpi.com |

Cell Cycle Analysis and Apoptosis Induction Studies

Investigations into the mechanisms of cytotoxicity have revealed that these compounds can induce cell cycle arrest and apoptosis (programmed cell death). For example, the highly potent 3-nitrophenylthiazolyl derivative 4d was found to cause cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 cells. mdpi.com This compound also induced apoptosis by increasing the percentage of cells in the pre-G1 phase. mdpi.com

Further mechanistic studies showed that this apoptosis induction is linked to the p53 tumor suppressor protein, as the compound was found to significantly boost the level of p53. mdpi.com Another study focusing on a different thiazolyl hydrazone derivative (compound 2) also confirmed its ability to increase the population of early and late apoptotic cells. researchgate.net Research on related sulfonamide derivatives has similarly shown that they can induce apoptosis in a dose-dependent manner and cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cell death. semanticscholar.org

Specific Molecular Target Inhibition (e.g., VEGFR-2, Kinase Inhibitors)

A key mechanism for the anticancer activity of many thiazole derivatives is the inhibition of specific molecular targets involved in cancer progression, such as receptor tyrosine kinases. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. mdpi.com

Several studies have identified 4-nitrophenylthiazole derivatives as potent VEGFR-2 inhibitors. The 3-nitrophenylthiazolyl derivative 4d, which showed strong cytotoxicity, also demonstrated good VEGFR-2 inhibitory activity. mdpi.com In another study, a series of compounds were evaluated for VEGFR-2 kinase inhibition, where a 4-nitrophenyl derivative showed activity, although it was twofold less active than a corresponding 4-chlorophenyl derivative. nih.gov The design of novel 3-thiazolyl-coumarins as VEGFR-2 kinase inhibitors also incorporated a 4-nitrophenyl skeleton, highlighting its relevance in targeting this receptor. nih.gov The inhibition of VEGFR-2 by these compounds provides a clear molecular basis for their antiangiogenic and, consequently, anticancer effects.

Antiviral Studies

The therapeutic potential of thiazole derivatives extends to antiviral applications, with research exploring their efficacy against various viral pathogens.

The thiazole nucleus is a structural feature present in a number of compounds investigated for antiviral properties, including against the Human Immunodeficiency Virus (HIV). pjps.pkresearchgate.net Several studies have explored the synthesis of novel thiazole-containing heterocyclic compounds for their potential as anti-HIV agents. pjps.pk Hydrazinyl thiazole derivatives, in particular, have been a subject of interest in the development of molecules with potential anti-HIV activity. pjps.pk While the broader class of thiazole derivatives has been explored for this purpose, specific research detailing the anti-HIV activity of this compound or its direct derivatives is not extensively available in the reviewed literature. Further investigation is required to determine the specific efficacy of this compound and its analogues against HIV.

In response to the COVID-19 pandemic, numerous studies have focused on identifying inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The main protease (Mpro or 3CLpro) of the virus is a critical enzyme for its replication, making it a prime target for antiviral drug development. Thiazole-based compounds have emerged as a promising class of inhibitors against this enzyme.

Several research efforts have designed and synthesized novel thiazole derivatives, evaluating their ability to inhibit SARS-CoV-2 Mpro. For instance, a series of 1,3-indanedione-thiazole hybrids were developed and tested, with some compounds showing potent inhibition of the enzyme with IC50 values in the low micromolar range. tandfonline.com Similarly, N-(substituted-thiazol-2-yl)cinnamamide analogs were identified as active compounds against the viral protease. nih.gov Other studies have identified thiazole-based compounds with inhibitory concentrations reaching the nanomolar level, indicating high potency. nih.gov The research highlights the potential of the thiazole scaffold in developing new therapeutics for COVID-19. mdpi.comscilit.com

Table 1: Inhibitory Activity of Thiazole Derivatives against SARS-CoV-2 Main Protease (Mpro)

| Compound/Derivative Class | Target | IC50 / EC50 | Reference |

| 1,3-Indanedione-thiazole hybrid (16a) | SARS-CoV-2 Mpro | IC50 = 4.3 µM | tandfonline.com |

| 1,3-Indanedione-thiazole hybrid (12f) | SARS-CoV-2 Mpro | IC50 = 6.2 µM | tandfonline.com |

| 1,3-Indanedione-thiazole hybrid (12c) | SARS-CoV-2 Mpro | IC50 = 9.9 µM | tandfonline.com |

| Thiazolyl-benzosuberone (9d) | SARS-CoV-2 Mpro | IC50 = 5.94 µM | scilit.com |

| Thiazolyl-indanone (14) | SARS-CoV-2 Mpro | IC50 = 8.47 µM | scilit.com |

| N-(benzo[d]thiazol-2-yl)cinnamamide (20) | SARS-CoV-2 Mpro | IC50 = 14.7 µM | nih.gov |

| Thiazole-based compound (MC12) | SARS-CoV-2 Mpro | IC50 = 77.7 nM | nih.gov |

| 1,3-Indanedione-thiazole hybrid (16a) | SARS-CoV-2 replication | EC50 = 1.65 µM | tandfonline.com |

| 1,3-Indanedione-thiazole hybrid (12f) | SARS-CoV-2 replication | EC50 = 2.79 µM | tandfonline.com |

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives have been evaluated against several key enzyme systems implicated in various pathological conditions.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders like depression and Parkinson's disease. researchgate.netnih.gov Derivatives of 4-(4-nitrophenyl)thiazole have been synthesized and evaluated as inhibitors of these enzymes.

Research has shown that specific derivatives exhibit potent and selective inhibition of MAO isoforms. For example, a benzothiazole-thiazolylhydrazine derivative containing the 4-(4-nitrophenyl)thiazole moiety was found to be a strong inhibitor of human MAO-A. researchgate.net Another study on thiazolylhydrazine-piperazine derivatives identified a compound with a 4-nitrophenylthiazole core as a highly potent and selective MAO-A inhibitor, with activity surpassing that of the reference drug moclobemide. mdpi.com Furthermore, studies on related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have demonstrated that this class of compounds can be potent and selective inhibitors of human MAO-B. nih.govsemanticscholar.org

Table 2: Monoamine Oxidase (MAO) Inhibition by 4-(4-Nitrophenyl)thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| 2-((2-(2-(4-(4-Nitrophenyl)thiazol-2-yl)hydrazineylidene)-2-phenylethyl)thio)benzothiazole (3b) | hMAO-A | 0.095 ± 0.004 | - | researchgate.net |

| 2-{2-[4-(4-Methylpiperazin-1-yl)benzylidene]hydrazinyl}-4-(4-nitrophenyl)thiazole (3e) | hMAO-A | 0.057 ± 0.002 | Selective for MAO-A | mdpi.com |

| 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(4-nitrophenyl)thiazole | hMAO-B | 0.80 ± 0.04 | Selective for MAO-A | acs.org |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. semanticscholar.org The human isoform CA-II is a well-established drug target. Thiazole derivatives, particularly those incorporating a methyl sulfonyl group, have been investigated for their inhibitory effects on this enzyme.

Studies on thiazole-methylsulfonyl derivatives have revealed their potential as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). One such study synthesized a series of compounds, including a derivative with the 4-(4-nitrophenyl)thiazole structure, and evaluated their inhibitory activity. The results indicated that these compounds possess inhibitory potential against both hCA I and hCA II, although they were less potent than the standard drug acetazolamide. tandfonline.comscilit.com

Table 3: Carbonic Anhydrase (CA) Inhibition by a 4-(4-Nitrophenyl)thiazole Derivative

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (2a) | hCA I | 39.38 | tandfonline.com |

| 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (2a) | hCA II | 39.16 | tandfonline.com |

| Acetazolamide (Standard) | hCA I | 18.11 | tandfonline.com |

| Acetazolamide (Standard) | hCA II | 20.65 | tandfonline.com |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. Various derivatives of this compound have been synthesized and assessed for their potential to inhibit these enzymes.

Research has shown that the position of the nitro group on the phenyl ring can significantly influence anticholinesterase activity. nih.gov For instance, a derivative with a para-nitro substituent on the phenyl ring demonstrated notable AChE inhibition. nih.gov Other complex derivatives incorporating the 4-nitrophenylthiazole scaffold have also been evaluated, showing a range of inhibitory potentials against both AChE and BuChE. acs.org Additionally, studies on 2-amino-5-nitrothiazole (B118965) derived semicarbazones have identified potent inhibitors of both MAO and cholinesterases. tandfonline.com

Table 4: Cholinesterase (AChE/BuChE) Inhibition by 4-(4-Nitrophenyl)thiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| N′-(4-(4-nitrophenyl)thiazol-2-yl)-2-(2-oxobenzo[d]thiazol-3(2H)-yl)acetohydrazide (4e) | AChE | 25.5 µg/mL | nih.gov |

| 2-[4-(4-Nitrophenyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)pheny]acetamide (5i) | AChE | > 100 µM (Inactive) | nih.gov |

| 2-[4-(4-Nitrophenyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)pheny]acetamide (5i) | BuChE | > 100 µM (Inactive) | nih.gov |

| (E)-4-(2-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methyl-2-nitrophenyl)ethylidene)hydrazinyl)thiazol-4-yl)-2-chloro-5-nitrophenol (12) | AChE | 4.30 ± 0.10 | acs.org |

| (E)-4-(2-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methyl-2-nitrophenyl)ethylidene)hydrazinyl)thiazol-4-yl)-2-chloro-5-nitrophenol (12) | BuChE | 6.70 ± 0.10 | acs.org |

Antioxidant Research

The antioxidant potential of thiazole derivatives has been a significant area of investigation, driven by the role of oxidative stress in numerous pathological conditions. mdpi.com The chemical versatility of the thiazole core allows for modifications that can enhance its ability to neutralize reactive oxygen species (ROS). mdpi.com

The capacity of thiazole derivatives to scavenge free radicals is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. mdpi.comresearchgate.net Studies on various thiazolyl-polyphenolic compounds and hydrazone derivatives have demonstrated significant radical scavenging capabilities, which in some cases, surpass those of standard antioxidants like ascorbic acid and Trolox. mdpi.comresearchgate.net

The proposed mechanism for this antioxidant action involves the donation of a hydrogen radical, often from an N-H group in hydrazone derivatives, to the DPPH or ABTS radical. The resulting new radical on the thiazole compound is stabilized by resonance through the thiazole ring and adjacent moieties. unich.it The antioxidant activity of these compounds often increases with their concentration. researchgate.net For instance, certain p-substituted salicylaldehyde (B1680747) phenylhydrazone derivatives have shown concentration-dependent inhibition of the DPPH radical, with one derivative exhibiting 92.42% activity at a 50 µg/mL concentration. semanticscholar.org

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Thiazolyl-polyphenolic compounds (7j, 7k) | DPPH, ABTS | Exhibited significantly enhanced antioxidant activity compared to ascorbic acid and Trolox. | mdpi.com |

| 4-(3-(4-nitrophenyl)-4-phenylthiazol-2(3H)-ylidene)-hydrazine)-methyl)-phenol | DPPH, ABTS | Showed an increase in antioxidant activity with increasing concentration. | researchgate.net |

| Hydrazone derivative (Compound 4) | DPPH, ABTS | Identified as the best radical scavenger in its series, with activity comparable to ascorbic acid and Trolox. | researchgate.net |

| p-Substituted Salicylaldehyde Phenylhydrazone (Compound 3a) | DPPH | Showed the highest antioxidant activity (92.42%) in its series at 50 µg/mL, exceeding that of BHA and α-tocopherol. | semanticscholar.org |

Beyond radical scavenging, the antioxidant profile of thiazole derivatives includes their ability to reduce oxidized metal ions and chelate metal ions, which can otherwise catalyze oxidative reactions. Assays such as Ferric Reducing Antioxidant Power (FRAP), Cupric Reducing Antioxidant Capacity (CUPRAC), and total antioxidant capacity (TAC) are employed to measure these activities. mdpi.comunich.it

Metal chelating activity is particularly important, as transition metals can generate radicals, and chelating agents can inhibit this process. semanticscholar.org In vitro studies have shown that certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives possess notable metal chelating capabilities. unich.itresearchgate.net For example, a series of p-substituted salicylaldehyde phenylhydrazone derivatives demonstrated effective chelation of ferrous ions, with some compounds showing higher activity than the standard chelator EDTA at a concentration of 20 µg/mL. semanticscholar.org The chelating ability of these hydrazones was found to be influenced by the length of their alkoxy chains, with shorter chains correlating to better activity. semanticscholar.org

| Compound Series | Concentration | Maximum Chelating Ability (%) | Comparison to Standard (EDTA) | Reference |

|---|---|---|---|---|

| p-Substituted Salicylaldehyde Phenylhydrazones (3a-f) | 20 µg/mL | 28.59% (for compound 3a) | Compounds 3a-d showed better activity than EDTA (17.14%). | semanticscholar.org |

Neuroprotective Investigations

Thiazole-based compounds are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.comnih.gov Their mechanism of action often involves the modulation of key enzymes and pathways implicated in neuronal damage.

A significant area of research is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is involved in the degradation of dopamine. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and found to be selective and reversible inhibitors of human MAO-B. researchgate.netnih.gov This makes them promising candidates for therapeutic intervention in neurodegenerative conditions. nih.gov

Additionally, some thiazole derivatives have been identified with broader neuroprotective effects. For instance, 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole, also identified in some contexts as Astragalus Polysacharin (APS), is reported to have neuroprotective properties and is considered a potential candidate for treating conditions like diabetic cognitive dysfunction. chemicalbook.comcookechem.com

Immunomodulatory Effects

The thiazole scaffold has been linked to immunomodulatory activities, capable of influencing the host's immune response. mdpi.com Certain derivatives have been shown to interact with key components of the immune system, suggesting their utility in conditions where immune modulation is beneficial.

For example, specific phenoxy-hydrazino-thiazole derivatives have been reported to stimulate the production of nitric oxide (NO) and demonstrate an affinity for Toll-like receptors (TLR2 and TLR4), which are crucial in the innate immune response. mdpi.com In another study, Astragalus polysaccharide (identified as 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole) was investigated for its effects on T cells and macrophages. nih.gov The study found that this compound could enhance the viability of both CD4+ and CD8+ T cells and stimulate macrophages to release various cytokines, such as TNF-α, IL-6, and various chemokines. nih.gov These findings highlight the potential of thiazole derivatives to modulate immune cell function. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents.

The biological activity of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring and any attached aryl rings. tandfonline.comnih.gov

Electronic Effects : The electronic properties of substituents play a critical role. Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density in the ring system, often leading to enhanced biological activity. tandfonline.comnih.gov Conversely, electron-withdrawing groups, like a nitro (-NO2) group, can decrease activity in some contexts. tandfonline.com For example, in one study, replacing a methoxy group with a nitro group on a phenyl ring attached to the thiazole core led to a decrease in anti-inflammatory potency. tandfonline.com

Positional Isomerism : The position of substituents is also vital. An ortho-hydroxyl group on an attached phenyl ring has been shown to enhance antibacterial activity more than other substitution patterns. tandfonline.com In a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the presence of a nitro group on the N-phenyl ring was evaluated for its impact on anticancer activity. nih.gov

Flexibility of Substitution Sites : Research on 2-aminothiazoles as antitubercular agents revealed that different parts of the molecule have varying tolerance to modification. The N-2 position of the aminothiazole was found to be highly flexible, allowing for the introduction of various substituted groups to improve activity significantly. nih.gov However, the central thiazole ring itself and the substituent at the C-4 position were found to be much less tolerant to changes. nih.gov This indicates that specific regions of the thiazole scaffold are essential for maintaining interaction with biological targets.

Influence of the Nitrophenyl Moiety and its Substitution

The nitrophenyl group attached to the thiazole ring is a significant pharmacophoric feature that profoundly influences the biological profile of these derivatives. Its position and substitution pattern are key determinants of activity and selectivity.

The presence of a nitrophenyl group, particularly a 4-nitrophenyl moiety, has been identified as crucial for the antitrypanosomal activity in related heterocyclic compounds like 1,2,3-triazoles. nih.gov In a study of triazole analogs, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was preserved as it was deemed essential for the observed effects against Trypanosoma cruzi. nih.gov Similarly, research on thiadiazole and triazole derivatives as c-Jun N-Terminal Kinase (JNK) inhibitors found that the most active compound featured a 4-nitrophenyl group on the triazole ring. scispace.com The strong electron-withdrawing nature of the nitro group can lead to a reduction in the basicity and nucleophilicity of the molecule. analis.com.my

The position of the nitro group on the phenyl ring is also a critical factor. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed selective and reversible inhibition of human monoamine oxidase B (hMAO-B), indicating that the meta-position of the nitro group is an important feature for this specific activity. nih.gov In another study, a compound with a 3-nitro group on the benzene (B151609) ring of a thiazole derivative demonstrated the most potent inhibitory activity against several Gram-positive and Gram-negative bacteria. nih.gov The high activity of certain benzothiazole (B30560) derivatives against microbial strains has been partly attributed to the presence of a phenyl ring substituted with a nitro group. mdpi.com

Substitutions on the phenyl ring, in general, have been shown to modulate the biological activity of phenylthiazole derivatives. Studies on cyclooxygenase inhibitors indicated that halogen substitutions at position 3 of the benzene ring were favorable for inhibitory activity. nih.gov The introduction of different substituents on the (hetero)aromatic ring linked to a hydrazone has been used to establish robust structure-activity relationships (SAR). nih.gov

Table 1: Influence of Nitrophenyl Moiety on Biological Activity

| Compound Class | Nitrophenyl Position | Biological Activity |

|---|---|---|

| 4-(Nitrophenyl)thiazol-2-ylhydrazones | meta (3-position) | Selective hMAO-B inhibition nih.gov |

| Thiazole derivatives | 3-position | Strong antibacterial activity nih.gov |

| 4-(Nitrophenyl)-1H-1,2,3-triazoles | para (4-position) | Antitrypanosomal activity nih.gov |

| Triazole/Thiadiazole derivatives | para (4-position) | JNK inhibition scispace.com |

| Benzothiazole derivatives | Not specified | Antimicrobial activity mdpi.com |

Role of the Methyl Group at Position 2

The presence of a methyl group on the thiazole ring generally increases its basicity and nucleophilicity due to its electron-donating nature. analis.com.my This alteration in electronic properties can affect how the molecule interacts with its biological target.

In the context of anti-inflammatory activity, research on indole-linked 2,4-disubstituted thiazoles revealed that a compound featuring a methyl group at position 2 of the indole (B1671886) moiety displayed excellent analgesic and anti-inflammatory potential. tandfonline.com While this substitution is on an adjacent ring system, it highlights the general importance of methyl groups in tuning activity. Structure-activity relationship studies on other thiazole derivatives have shown that the presence of a nonpolar, hydrophobic moiety at position 2 of the thiazole is beneficial for antibacterial activity. nih.gov

Conversely, for trypanocidal activity, while a methylamino group at position 2 was found to be more favorable than an amino group, it was also observed that substituents bulkier than a methyl group on the amine were not favorable. nih.gov This suggests that while a small alkyl group like methyl can be beneficial, steric hindrance may become a limiting factor for certain biological targets. In some cases, the removal of a methyl group can have a negative influence on activity, as seen in a series of indolylthiazole derivatives where the removal of a 2-methyl group in the indole ring, combined with other structural changes, led to a less potent antifungal compound. mdpi.com

Advanced Research Perspectives and Future Directions

Development of Multi-Target Directed Ligands (MTDLs)

The development of multi-target directed ligands (MTDLs) is a promising strategy in drug discovery, aiming to address complex diseases by modulating multiple biological targets simultaneously. The 2-Methyl-4-(4-nitrophenyl)thiazole scaffold is being explored for its potential in creating such ligands.

Research has shown that incorporating a 4-nitrophenyl group into various heterocyclic structures can enhance their inhibitory activity against multiple enzymes. For instance, thienopyrimidine derivatives bearing a 4-nitrophenyl group have demonstrated notable inhibition of both 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2), enzymes implicated in inflammation. nih.gov Specifically, a thienopyrimidine with a 4-nitrophenyl substituent showed higher COX-2 inhibitory activity than its counterparts with electron-donating groups. nih.gov This highlights the potential of the nitrophenyl moiety in designing MTDLs.

Furthermore, novel p-nitrophenyl hydrazones have been designed as multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase, indicating the versatility of the p-nitrophenyl group in targeting various proteins involved in inflammatory and gastric acid-related conditions. chemrxiv.org The thiazole (B1198619) nucleus itself is a key component in many biologically active compounds, and its derivatives are being investigated as MTDLs for conditions like Alzheimer's disease. acs.org

Exploration in Organic Electronics and Advanced Materials Science

The electronic properties of this compound, enhanced by the presence of the nitrophenyl group, make it a candidate for applications in organic electronics and materials science. smolecule.com The nitro group, being electron-withdrawing, can influence the electronic characteristics of the molecule, which is a key consideration in the design of organic semiconductors and other functional materials.

While specific research on the direct application of this compound in organic electronics is still emerging, the broader class of thiazole derivatives is recognized for its potential in this field. Thiazole-containing compounds are utilized in the manufacturing of dyes and can serve as precursors for various functional materials. smolecule.com The investigation into the optical and electronic properties of this compound could lead to its use in devices such as organic light-emitting diodes (OLEDs) or organic solar cells.

Novel Synthetic Methodologies for Enhanced Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing environmentally friendly methods for producing thiazole derivatives. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

One notable development is the use of visible-light-induced C-S bond formation for the synthesis of 2,4-disubstituted thiazoles. rsc.org This method utilizes water as a green solvent and can be performed at room temperature, offering a more sustainable alternative to traditional synthetic routes. rsc.org Another eco-friendly approach involves the use of a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation. mdpi.comnih.gov This method has been successfully employed for the synthesis of various thiazole derivatives, providing benefits such as mild reaction conditions, rapid reaction times, and high yields. mdpi.comnih.gov The catalyst can also be reused multiple times without significant loss of activity. nih.gov

A gram-scale synthesis protocol for 2,4-disubstituted thiazoles has been developed, demonstrating the scalability and robustness of these green methods. rsc.org These methodologies are crucial for the sustainable production of this compound and its derivatives for various applications.

Computational-Guided Rational Drug Design and Optimization

Computational tools are playing an increasingly vital role in the rational design and optimization of drug candidates. For this compound and its derivatives, computational studies such as molecular docking and density functional theory (DFT) are being used to predict their biological activity and guide synthetic efforts.

Molecular docking studies have been employed to understand the binding interactions of thiazole derivatives with various biological targets. For example, docking analyses have revealed favorable binding of thiazole compounds within the active sites of enzymes like EGFR and VEGFR-2, which are implicated in cancer. nih.govresearchgate.net These studies help in understanding the structure-activity relationships (SAR), which is crucial for designing more potent and selective inhibitors. For instance, it has been observed that the presence of electron-withdrawing groups, like the nitro group, can influence the biological potential of thiazole derivatives. semanticscholar.org

DFT studies provide insights into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting reactivity and stability. researchgate.net These computational approaches, combined with experimental data, facilitate the optimization of lead compounds to improve their efficacy and pharmacokinetic properties.

Therapeutic Potential and Lead Compound Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. smolecule.comresearchgate.net

The presence of the 4-nitrophenyl group can significantly influence the biological activity. For example, a thiazole derivative containing a 4-nitrophenyl group, specifically 4-Methyl-5-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)methyl)thiazole, has shown notable activity against mutated EGFR H1975 lung cancer cells. researchgate.net In another study, a pyrazolyl–thiazole derivative with a 4-nitro group exhibited high antimicrobial and antioxidant activities. rsc.org

The versatility of the thiazole ring allows for various structural modifications to optimize its therapeutic potential. By serving as a lead compound, this compound can be further functionalized to enhance its binding affinity to specific biological targets and improve its drug-like properties, paving the way for the development of novel and effective treatments for a range of diseases. smolecule.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-4-(4-nitrophenyl)thiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via the Hantzsch thiazole synthesis, where α-haloketones (e.g., 2-bromo-1-(4-nitrophenyl)ethanone) are condensed with thioamides or thiourea derivatives. Optimization involves adjusting reaction parameters:

- Solvent : Polar aprotic solvents like DMSO or ethanol enhance reactivity .

- Catalysts : Acidic or basic conditions (e.g., triethylamine) improve cyclization efficiency .

- Temperature : Reflux conditions (e.g., 80–100°C) are often used to accelerate ring closure .

- Purification : Crystallization with water-ethanol mixtures yields high-purity products (up to 93% yield) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., nitrophenyl at C4, methyl at C2) and confirm thiazole ring formation via characteristic deshielded protons (δ 7.5–8.5 ppm for aromatic groups) .

- Mass Spectrometry (MS) : Electron impact MS reveals fragmentation patterns, such as NO radical elimination (m/z loss of 46) and thiazole ring cleavage to phenoxythiirene derivatives .

- Infrared (IR) Spectroscopy : Peaks at 1520 cm (NO asymmetric stretching) and 690 cm (C-S bond) confirm functional groups .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., Candida albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., hepatocellular carcinoma) to measure cytotoxicity, with IC values calculated .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., using fluorogenic substrates) to identify molecular targets .

Advanced Research Questions

Q. How do computational methods contribute to predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Predicts binding affinities to targets like TAM receptors or kinases using software (e.g., AutoDock Vina). For example, nitro groups may form hydrogen bonds with active-site residues .

- QSAR Modeling : Relates substituent electronic parameters (e.g., Hammett σ constants) to anticancer activity. Electron-withdrawing groups (e.g., NO) enhance cytotoxicity by modulating redox potentials .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales, identifying key interaction residues .